molecular formula C8H7ClFNO3 B1388074 Methyl 2-chloro-5-fluoro-6-methoxynicotinate CAS No. 959616-64-9

Methyl 2-chloro-5-fluoro-6-methoxynicotinate

Cat. No.: B1388074
CAS No.: 959616-64-9
M. Wt: 219.6 g/mol
InChI Key: KGWMUWXJNVKKCF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a chemical compound with the molecular formula C8H7ClFNO3 and a molecular weight of 219.6 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of chloro, fluoro, and methoxy substituents on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-fluoro-6-methoxynicotinate can be synthesized through a multi-step process involving the chlorination, fluorination, and methoxylation of nicotinic acid derivatives. The typical synthetic route involves the following steps:

    Chlorination: Nicotinic acid is first chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-fluoro-6-methoxynicotinate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloro or fluoro groups, resulting in the formation of simpler derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted nicotinates with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated derivatives.

Scientific Research Applications

Methyl 2-chloro-5-fluoro-6-methoxynicotinate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: As an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-fluoro-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and methoxy substituents influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate: Similar structure but with different substituents.

    Methyl 5-fluoro-6-methoxynicotinate: Lacks the chloro substituent.

    Methyl 2-chloro-6-methoxynicotinate: Lacks the fluoro substituent.

Uniqueness

Methyl 2-chloro-5-fluoro-6-methoxynicotinate is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the nicotinic acid framework. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development in various fields.

Properties

IUPAC Name

methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3/c1-13-7-5(10)3-4(6(9)11-7)8(12)14-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWMUWXJNVKKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653893
Record name Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959616-64-9
Record name Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.5 g of methyl 2,6-dichloro-5-fluoronicotinate in 12 mL of methanol, a solution of 1.3 g of 28% sodium methoxide/methanol in 3 mL of methanol was dropped, and the mixture was stirred at room temperature for 40 minutes. Thereto were added water and ethyl acetate, the organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 1.2 g of methyl 2-chloro-5-fluoro-6-methoxynicotinate as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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